Pentylmercapturic acid
Description
Pentylmercapturic acid (N-acetyl-S-pentylcysteine) is a mercapturic acid conjugate formed via the metabolic detoxification pathway of alkylating agents, specifically 1-bromopentane. Mercapturic acids are end-products of glutathione conjugation, a critical mechanism for eliminating xenobiotics. In the case of this compound, 1-bromopentane reacts with glutathione to form S-pentylglutathione, which undergoes enzymatic hydrolysis and acetylation to yield the final mercapturic acid .
Key metabolic steps include hydroxylation mediated by cytochrome P-450 enzymes, leading to hydroxylated derivatives such as 2-, 3-, 4-, and 5-hydroxypentylmercapturic acids. Further oxidation of the 5-hydroxy intermediate produces N-acetyl-S-(4-carboxybutyl)cysteine, a carboxylated metabolite . These pathways highlight the compound’s role in detoxification and its dependence on hepatic enzymatic activity.
Properties
CAS No. |
35985-42-3 |
|---|---|
Molecular Formula |
C10H19NO3S |
Molecular Weight |
233.33 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-pentylsulfanylpropanoic acid |
InChI |
InChI=1S/C10H19NO3S/c1-3-4-5-6-15-7-9(10(13)14)11-8(2)12/h9H,3-7H2,1-2H3,(H,11,12)(H,13,14)/t9-/m0/s1 |
InChI Key |
ZVJYZSIGVQNOPM-VIFPVBQESA-N |
SMILES |
CCCCCSCC(C(=O)O)NC(=O)C |
Isomeric SMILES |
CCCCCSC[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CCCCCSCC(C(=O)O)NC(=O)C |
Appearance |
Solid powder |
Other CAS No. |
35985-42-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
pentylmercapturic acid pentylmercapturic acid, (N-pentyl)-isome |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Mercapturic Acid Derivatives
The metabolites of pentylmercapturic acid illustrate distinct structural and metabolic differences compared to its hydroxylated and carboxylated derivatives. Below is a detailed analysis:
Structural and Functional Differences
| Compound | Structure | Key Metabolic Pathway | Excretion Characteristics |
|---|---|---|---|
| This compound | N-acetyl-S-pentylcysteine | Glutathione conjugation | Primarily renal, moderate polarity |
| 2-Hydroxythis compound | N-acetyl-S-(2-hydroxypentyl)cysteine | Cytochrome P-450 hydroxylation | Increased polarity, faster excretion |
| 5-Hydroxythis compound | N-acetyl-S-(5-hydroxypentyl)cysteine | Cytochrome P-450 hydroxylation | Precursor to carboxylated metabolite |
| N-Acetyl-S-(4-carboxybutyl)cysteine | Carboxylated side chain | Oxidation of 5-hydroxy intermediate | High polarity, rapid renal clearance |
- Hydroxylated Derivatives : The position of hydroxylation (2-, 3-, or 5-) influences metabolic fate. For instance, 5-hydroxythis compound undergoes further oxidation to form a carboxylated metabolite, whereas 2- and 3-hydroxy derivatives are terminal products .
- Carboxylated Metabolite: N-acetyl-S-(4-carboxybutyl)cysteine exhibits significantly higher polarity due to the carboxylic acid group, enhancing its water solubility and excretion efficiency compared to non-carboxylated forms .
Enzymatic and Kinetic Profiles
- Cytochrome P-450 Involvement: Hydroxylation of 1-bromopentane by cytochrome P-450 (Km = 2 mM) is a rate-limiting step. Phenobarbital pretreatment in rats increases hydroxymercapturic acid excretion by ~33%, indicating enzyme induction enhances detoxification capacity .
- Competitive Pathways : Competing pathways (e.g., direct conjugation vs. hydroxylation) determine the ratio of parent mercapturic acid to its derivatives.
Table 1: Metabolite Distribution in Rats Dosed with 1-Bromopentane
| Metabolite | Relative Abundance (%) | Excretion Pathway |
|---|---|---|
| This compound | 45–50 | Renal |
| 2-/3-Hydroxypentylmercapturic acids | 25–30 | Renal |
| 5-Hydroxythis compound | 10–15 | Renal/Oxidation |
| N-Acetyl-S-(4-carboxybutyl)cysteine | 5–10 | Renal |
Table 2: Impact of Phenobarbital Pretreatment on Metabolism
| Parameter | Control Group | Phenobarbital-Treated Group |
|---|---|---|
| Hydroxymercapturic acid excretion | 25–30% | 33–40% |
| Cytochrome P-450 activity | Baseline | Increased by ~35% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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